Methyl 1,5-naphthyridine-4-carboxylate
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Overview
Description
Methyl 1,5-naphthyridine-4-carboxylate: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system with a methyl ester group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gould-Jacobs Reaction: This method involves the reaction between 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to afford the 1,5-naphthyridine skeleton.
Condensation Reaction: A condensation reaction at elevated temperatures (around 150°C) followed by ring cyclization can yield the 1,5-naphthyridine skeleton.
Industrial Production Methods: Industrial production methods for methyl 1,5-naphthyridine-4-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1,5-naphthyridine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver oxide and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophilic or nucleophilic reagents can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield formyl or carboxyl derivatives, while reduction can produce hydroxyl or alkyl derivatives .
Scientific Research Applications
Methyl 1,5-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1,5-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,8-Naphthyridine: Another isomer of naphthyridine with different biological activities.
2,7-Naphthyridine: Known for its unique reactivity and applications in medicinal chemistry.
4,5-Naphthyridine: Exhibits distinct chemical properties and is used in various synthetic applications.
Uniqueness: Methyl 1,5-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 4-position differentiates it from other naphthyridine isomers, influencing its reactivity and applications .
Biological Activity
Methyl 1,5-naphthyridine-4-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme-inhibiting activities, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a naphthyridine core with a carboxylate group and a methyl ester. The structural characteristics contribute to its reactivity and biological interactions. The compound can be represented as follows:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial efficacy of naphthyridine derivatives. This compound has demonstrated significant activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Pseudomonas aeruginosa and other pathogenic strains. The structure-activity relationship (SAR) indicates that modifications in the naphthyridine scaffold can enhance antimicrobial potency .
Microorganism | Activity |
---|---|
Pseudomonas aeruginosa | Inhibition observed |
Staphylococcus aureus | Moderate activity |
Escherichia coli | Limited effect |
Anticancer Properties
This compound has shown promising anticancer activity in vitro. It induces apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting cell death mechanisms such as necrosis and autophagy. Case studies have demonstrated its effectiveness against human leukemia cells, where it activated apoptotic pathways at micromolar concentrations .
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Kasumi-1 (Leukemia) | 7 | Apoptosis activation |
HeLa (Cervical cancer) | 12 | Cell cycle arrest |
Enzyme Inhibition
The compound also exhibits inhibitory activity against several enzymes relevant to cancer progression and microbial resistance. Notably, it has been identified as an inhibitor of Aurora kinases A and B, which are critical in cell division processes. This inhibition could provide a therapeutic avenue for targeting rapidly proliferating cancer cells .
Research Findings
Recent investigations into the biological activities of this compound have revealed:
- Selectivity : The compound displays selectivity for certain cancer types while being less toxic to normal cells.
- Combination Therapies : Studies suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance development.
- Mechanistic Insights : Research has elucidated that the compound's mechanism involves interaction with DNA topoisomerases and induction of oxidative stress in cancer cells .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl 1,5-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-4-6-11-8-3-2-5-12-9(7)8/h2-6H,1H3 |
InChI Key |
LSRBNVUQILLCDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)C=CC=N2 |
Origin of Product |
United States |
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